Introduction: The Strategic Importance of the Oxetane Moiety
Introduction: The Strategic Importance of the Oxetane Moiety
An In-depth Technical Guide to 1-(4-(Oxetan-3-yl)phenyl)ethanone and its Analogs for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that confer both potent biological activity and favorable pharmacokinetic profiles is paramount. The 1-(4-(Oxetan-3-yl)phenyl)ethanone core represents a significant building block in this endeavor, leveraging the unique properties of the oxetane ring. Oxetanes, four-membered cyclic ethers, have garnered substantial attention as versatile motifs in drug design.[1][2] Their value lies in their ability to act as non-classical bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl moieties.[3][4] This substitution can profoundly and beneficially alter a molecule's physicochemical properties, including aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[5][6]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of phenyl ethanone derivatives featuring the oxetane scaffold. While a specific CAS number for 1-(4-(Oxetan-3-yl)phenyl)ethanone (direct C-C bond at the para position) is not readily found in major chemical databases, this document will focus on its close, commercially available analog, 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone , and provide a robust, scientifically-grounded protocol for the synthesis of the directly-linked variant.
Compound Identification and Physicochemical Properties
The precise connectivity of the oxetane ring to the phenyl group is critical. The most commonly referenced analog features an ether linkage, which significantly influences its synthesis and properties compared to a direct carbon-carbon bond.
| Property | 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone | 1-(2-(Oxetan-3-yl)phenyl)ethanone |
| CAS Number | 1601779-56-9[7] | 1425412-15-2[8] |
| Structure | ||
| Molecular Formula | C₁₁H₁₂O₃[7] | C₁₁H₁₂O₂[8] |
| Molecular Weight | 192.21 g/mol [7] | 176.22 g/mol [8] |
| Synonyms | 1-[4-(3-oxetanyloxy)phenyl]ethanone[7] | 1-(2-(oxetan-3-yl)phenyl)ethan-1-one[8] |
| Purity (Typical) | ≥95%[7] | ≥95%[8] |
| Storage | Refrigerated[7] | Store under inert gas |
Synthesis and Mechanistic Rationale
The synthetic approach to these scaffolds is dictated by the nature of the bond connecting the oxetane and phenyl rings.
A. Synthesis of 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone via Williamson Ether Synthesis
The ether linkage is efficiently formed through the classic Williamson ether synthesis. This Sₙ2 reaction is a reliable and well-established method for preparing ethers.
Causality and Experimental Choice: This method is chosen for its high efficiency and the ready availability of the starting materials: 4-hydroxyacetophenone and an oxetane with a suitable leaving group (e.g., tosylate or halide) at the 3-position. The reaction proceeds via the deprotonation of the weakly acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the leaving group on the oxetane ring. A strong base that can fully deprotonate the phenol without reacting with the ketone or the oxetane is required.
Experimental Protocol: Williamson Ether Synthesis
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Reaction Setup: To a solution of 4-hydroxyacetophenone (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.).
-
Formation of Nucleophile: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium or sodium phenoxide.
-
Nucleophilic Substitution: Add oxetan-3-yl tosylate (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Applications in Medicinal Chemistry
The 1-(4-(Oxetan-3-yl)phenyl)ethanone scaffold is a valuable starting point for the synthesis of a wide array of biologically active molecules, particularly kinase inhibitors. The oxetane moiety is strategically employed to enhance drug-like properties.
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Improved Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of a molecule compared to a lipophilic gem-dimethyl or cyclobutyl group. *[5] Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than many other functional groups, which can lead to an improved pharmacokinetic profile. *[3] Vectorial Exit from Lipophilic Pockets: The polar oxetane can act as a "hydrophilic handle," helping a ligand to exit the often-greasy binding pockets of enzymes like kinases, which can be beneficial for the overall binding kinetics.
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Reduced Basicity of Proximal Amines: The electron-withdrawing effect of the oxetane's oxygen can lower the pKa of nearby amine groups, which is a common strategy to mitigate off-target effects such as hERG channel inhibition.
[5]Derivatives of this scaffold can be elaborated using the ketone as a chemical handle for reactions such as aldol condensations, reductive aminations, or the formation of various heterocyclic rings, leading to the generation of diverse chemical libraries for high-throughput screening.
Caption: Potential Role as a Kinase Inhibitor Scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling these compounds.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Based on the data for the commercially available analog, it is recommended to store these compounds in a tightly sealed container in a refrigerator to ensure long-term stability. *[7] Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
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Bull, J. A., & Ishikura, H. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
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Ishikura, H., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. PubMed. [Link]
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Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
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Huang, G., Hucek, D. G., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
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Royal Society of Chemistry. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]
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Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health. [Link]
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). [Link]
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Zhang, L., et al. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. National Institutes of Health. [Link]
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Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]
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GSRS. (n.d.). 1-(4-HYDROXY-3-(HYDROXYMETHYL)PHENYL)ETHANONE. [Link]
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NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. [Link]
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